molecular formula C21H24ClNO4 B590286 alpha-Hydroxy olopatadine CAS No. 1331668-21-3

alpha-Hydroxy olopatadine

Cat. No.: B590286
CAS No.: 1331668-21-3
M. Wt: 389.876
InChI Key: FBDGXVLFDZCQQA-LIUCOPNQSA-N
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Biochemical Analysis

Biochemical Properties

Alpha-Hydroxy Olopatadine Hydrochloride is a selective histamine H1 antagonist and mast cell stabilizer . It works by attenuating inflammatory and allergic reactions . It is a structural analog of doxepin, which has minimal anti-allergic activity . This compound Hydrochloride works by blocking the effects of histamine, a primary inflammatory mediator that causes inflammatory and allergic reactions .

Cellular Effects

This compound Hydrochloride has been shown to have protective effects against lipopolysaccharide (LPS)-induced acute lung injury . It attenuates LPS-induced elevation of proinflammatory markers (IL-6 and NF-κB), oxidative stress, neutrophil infiltration, edema, and damage in lungs .

Molecular Mechanism

This compound Hydrochloride acts as an antagonist at the histamine H1 receptors with high selectivity . It inhibits the immunologically-stimulated release of histamine . It has been found as a potential NF-κB inhibitor based on in silico studies .

Temporal Effects in Laboratory Settings

This compound Hydrochloride remains stable with time and applied sterilization method . Heat sterilization yields a higher content of olopatadine hydrochloride degradation products in eye drops compared to unsterilized drug product or drug product sterilized by filtration .

Dosage Effects in Animal Models

In animal models, the effects produced by this compound Hydrochloride medium dose (1 mg/kg) were comparable to dexamethasone standard . It resulted in protection and reduced mortality in LPS-induced acute lung injury .

Metabolic Pathways

This compound Hydrochloride undergoes hepatic metabolism in a non-extensive manner . Based on oral pharmacokinetic studies, there are at least 6 circulating metabolites in human plasma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Alpha-Hydroxy Olopatadine Hydrochloride involves several steps, starting from advanced intermediates. One common method includes the reaction of N-dimethylamino chloropropane hydrochloride with potassium bromide, followed by the addition of hexamethyl phosphoramide and dimethyl sulfoxide. The mixture is heated under reflux conditions, and then Isoxepac is added to the solution. The reaction is carried out at room temperature and then controlled at 20°C .

Industrial Production Methods: Industrial production methods for this compound Hydrochloride typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with HPLC purity often exceeding 99% .

Chemical Reactions Analysis

Types of Reactions: Alpha-Hydroxy Olopatadine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various degradation products, with Olopatadine related compound B being a significant degradation product under oxidative conditions .

Properties

IUPAC Name

2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4.ClH/c1-22(2)11-5-8-17-16-7-4-3-6-15(16)13-26-19-10-9-14(12-18(17)19)20(23)21(24)25;/h3-4,6-10,12,20,23H,5,11,13H2,1-2H3,(H,24,25);1H/b17-8-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDGXVLFDZCQQA-LIUCOPNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)C(C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)C(C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857809
Record name {(11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}(hydroxy)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331668-21-3
Record name {(11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}(hydroxy)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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